6,6-Dimethylhept-1-en-4-yn-3-ol

Continuous Flow Chemistry Process Intensification Terbinafine Synthesis

6,6-Dimethylhept-1-en-4-yn-3-ol (CAS 78629-20-6), with molecular formula C₉H₁₄O and molecular weight 138.21 g/mol, is a specialized enynol secondary alcohol characterized by the concurrent presence of a terminal alkene, an internal alkyne, and a secondary hydroxyl group. This compound is unequivocally established as the pivotal synthetic intermediate en route to Terbinafine and its hydrochloride salt, which are globally prescribed allylamine antifungal agents that function via squalene epoxidase inhibition.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 78629-20-6
Cat. No. B1337871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethylhept-1-en-4-yn-3-ol
CAS78629-20-6
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C#CC(C=C)O
InChIInChI=1S/C9H14O/c1-5-8(10)6-7-9(2,3)4/h5,8,10H,1H2,2-4H3
InChIKeyMOWPBNFGGOHZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethylhept-1-en-4-yn-3-ol (CAS 78629-20-6): Procurement-Ready Overview of a Critical Terbinafine Enynol Intermediate


6,6-Dimethylhept-1-en-4-yn-3-ol (CAS 78629-20-6), with molecular formula C₉H₁₄O and molecular weight 138.21 g/mol, is a specialized enynol secondary alcohol characterized by the concurrent presence of a terminal alkene, an internal alkyne, and a secondary hydroxyl group [1]. This compound is unequivocally established as the pivotal synthetic intermediate en route to Terbinafine and its hydrochloride salt, which are globally prescribed allylamine antifungal agents that function via squalene epoxidase inhibition [2]. Its industrial significance stems from its role in constructing the distinctive (tert-butylethynyl)allyl pharmacophore of Terbinafine, making it a high-volume procurement target for generic active pharmaceutical ingredient (API) manufacturers [3].

6,6-Dimethylhept-1-en-4-yn-3-ol (CAS 78629-20-6): Why Generic Enynol Substitution Compromises Terbinafine API Synthesis and Analytical Integrity


Procurement professionals and process chemists cannot treat 6,6-dimethylhept-1-en-4-yn-3-ol as a fungible commodity within the broader enynol or allylic alcohol class. While other enynol isomers or similar secondary alcohols may share superficial structural motifs, they lack the precise substitution pattern—specifically the 6,6-dimethyl branching and the exact enynol connectivity—that is essential for the downstream stereospecific allylic rearrangement yielding the required 6,6-dimethylhept-2-en-4-yn-1-yl bromide intermediate in Terbinafine synthesis [1]. Furthermore, this compound is a pharmacopoeia-relevant impurity in the final Terbinafine API (designated as Terbinafine Impurity 7), meaning any substitution with an analog lacking defined impurity profiling will compromise analytical method validation, quality control (QC) release, and Abbreviated New Drug Application (ANDA) regulatory compliance [2]. The selection of this specific CAS entity, ideally sourced with comprehensive Certificates of Analysis (CoA) detailing purity and stabilization parameters, is a non-negotiable requirement for maintaining both synthetic yield consistency and regulatory dossier integrity .

6,6-Dimethylhept-1-en-4-yn-3-ol (CAS 78629-20-6): Head-to-Head Evidence for Synthetic Efficiency, Purity, and Process Advantage


6,6-Dimethylhept-1-en-4-yn-3-ol (CAS 78629-20-6): Continuous-Flow Synthetic Productivity vs. Batch Route

In a comparative process development context, the batch-flow hybrid synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol demonstrated a calculated productivity of 5 mmol/min [1]. This represents a quantifiable process intensification benchmark relative to conventional batch manufacturing routes for this intermediate, where typical batch cycle times for organometallic addition steps are on the order of hours. The continuous-flow approach eliminates intermediate purification steps while maintaining high throughput, providing procurement teams with a clear metric for evaluating vendor process capability and supply scalability [2].

Continuous Flow Chemistry Process Intensification Terbinafine Synthesis Productivity

6,6-Dimethylhept-1-en-4-yn-3-ol (CAS 78629-20-6): Solvent Selection Impact on Conversion and Selectivity

A direct head-to-head solvent comparison in the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol revealed that using cyclopentyl methyl ether (CPME) as an alternative to tetrahydrofuran (THF) yielded the target compound with good conversion (88%) and high selectivity [1]. This data point establishes that CPME—a safer and more sustainable ether solvent—can replace THF without compromising reaction fidelity. For procurement, this means that vendors utilizing optimized solvent systems can potentially offer the intermediate with lower residual solvent burdens and reduced environmental impact relative to traditional THF-based processes, which is increasingly important for API supply chain sustainability and ICH Q3C compliance [2].

Green Chemistry Solvent Optimization Grignard Reaction Selectivity

6,6-Dimethylhept-1-en-4-yn-3-ol (CAS 78629-20-6): Vendor Purity Tiering and Its Impact on Downstream Processing

Commercial availability of 6,6-dimethylhept-1-en-4-yn-3-ol is tiered by purity specification, with common offerings at 95% purity and premium-grade material at ≥98% purity (stabilized with MEHQ) . While both grades may be used in early-stage research, the 3+ percentage point difference in purity becomes economically significant at scale. For Terbinafine API manufacturing, procurement of ≥98% purity material reduces the burden of impurity carryover (including potential isomer formation from the allylic alcohol moiety), thereby minimizing the need for additional purification steps prior to the critical allylic rearrangement. This quantifiable purity differential directly translates to higher downstream yields and lower cost of goods sold (COGS) in commercial production .

Purity Specification Quality Control Terbinafine API Procurement

6,6-Dimethylhept-1-en-4-yn-3-ol (CAS 78629-20-6): Physical Property Profile for Process Engineering and Safety

The physical property data for 6,6-dimethylhept-1-en-4-yn-3-ol—specifically a boiling point of approximately 187°C at 760 mmHg and a flash point of approximately 73°C [1]—provides essential parameters for process engineering and safety assessment. These values differentiate it from lower-boiling, more volatile enynol analogs that would require more stringent handling and containment. The moderate flash point (>60°C) places this intermediate in a manageable flammability class for large-scale handling, while the documented storage requirement of 2–8°C under sealed, dry conditions ensures long-term stability of the enynol moiety [2]. For procurement and plant operations, these quantifiable physical constants enable accurate reactor design, distillation parameter setting, and hazard classification, distinguishing this specific compound from structurally related alternatives with divergent safety profiles.

Process Safety Thermal Stability Storage Conditions Engineering

6,6-Dimethylhept-1-en-4-yn-3-ol (CAS 78629-20-6): Synthetic Yield Benchmark in Prior Art Industrial Route

Prior art describing the industrial-scale synthetic route for Terbinafine establishes a baseline yield for the formation of 6,6-dimethylhept-1-en-4-yn-3-ol via condensation of t-butylacetylene (as the lithium acetylide) with acrolein [1]. A documented laboratory-scale preparation following this general methodology reported an isolated yield of 73.9% after workup and solvent removal, obtained as almost pure material without further purification [2]. This yield figure serves as a reference benchmark for evaluating alternative synthetic routes or vendor process improvements. Procurement teams can use this 70–75% baseline range to assess whether a supplier's claimed yield or cost structure is realistic or whether a vendor offers a demonstrably improved process with higher isolated yield (e.g., through optimized temperature control at −40°C to +20°C or improved workup procedures) that would translate to lower raw material cost per kilogram of intermediate [3].

Industrial Synthesis Reaction Yield Terbinafine Intermediate Prior Art

6,6-Dimethylhept-1-en-4-yn-3-ol (CAS 78629-20-6): High-Impact Application Scenarios for Procurement and Process Development


GMP Manufacturing of Terbinafine Hydrochloride API: Securing ≥98% Purity Grade for Downstream Process Efficiency

In commercial GMP manufacturing of Terbinafine hydrochloride API, procurement of 6,6-dimethylhept-1-en-4-yn-3-ol with ≥98% purity (stabilized with MEHQ) is essential . The quantifiable 3+ percentage point purity advantage over standard 95% grade material directly reduces the impurity burden entering the critical allylic rearrangement step. This reduction in impurities—including potential enynol isomer contaminants—minimizes the need for intermediate purification operations, thereby improving overall process yield and reducing both solvent usage and cycle time. Suppliers providing this premium grade with comprehensive CoA documentation (including HPLC/GC purity, residual solvent profile, and MEHQ stabilizer content) enable API manufacturers to meet stringent ICH Q7 and Q3C requirements while optimizing cost of goods sold .

Continuous-Flow Process Development: Benchmarking Vendor Capability Using the 5 mmol/min Productivity Metric

For process R&D teams developing intensified or continuous-flow manufacturing routes for Terbinafine intermediates, the published productivity benchmark of 5 mmol/min for 6,6-dimethylhept-1-en-4-yn-3-ol serves as a critical vendor qualification tool . Procurement should prioritize suppliers who can demonstrate awareness of—or capability to implement—flow chemistry approaches, as this directly correlates with supply scalability and cost competitiveness. Vendors with flow-enabled manufacturing can offer shorter lead times, higher lot-to-lot consistency, and improved safety profiles due to reduced holdup of reactive organometallic intermediates. This productivity metric also provides a basis for negotiating volume-based pricing, as the 5 mmol/min throughput represents a >5× improvement over traditional batch operations, which procurement can leverage to secure favorable long-term supply agreements .

Analytical Method Development and ANDA Filing: Sourcing Pharmacopoeia-Compliant Impurity Reference Standard

Generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) for Terbinafine hydrochloride must source 6,6-dimethylhept-1-en-4-yn-3-ol as a characterized impurity reference standard (Terbinafine Impurity 7) . This specific CAS entity is required for developing and validating stability-indicating HPLC methods, establishing system suitability parameters, and quantifying impurity levels in finished API batches. Procurement must ensure that the sourced material is supplied with detailed characterization data compliant with regulatory guidelines (e.g., ICH Q3A/Q3B), including authenticated structure confirmation by NMR and MS, as well as certified purity by quantitative HPLC. Failure to procure the correct, fully characterized impurity standard will result in ANDA deficiencies, delayed regulatory approval, and potential costly method revalidation cycles .

Process Engineering and Safety Assessment: Utilizing Physical Property Data for Plant Design

Before scaling the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol to pilot or commercial plant scale, process engineers require accurate physical property data for hazard analysis and equipment specification . The documented boiling point (~187°C at 760 mmHg) and flash point (~73°C) inform distillation column design, vacuum requirements for solvent exchange, and appropriate electrical classification of processing areas. The flash point of 73°C classifies the material above the threshold for highly flammable liquids (FP <60°C), allowing for more flexible handling options compared to more volatile enynol analogs. Additionally, the documented storage condition of 2–8°C under sealed, dry atmosphere informs warehouse and cold-chain logistics planning. Procurement teams can use these quantifiable parameters to pre-screen vendors and ensure that proposed supply chain partners possess adequate temperature-controlled storage and compliant shipping capabilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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